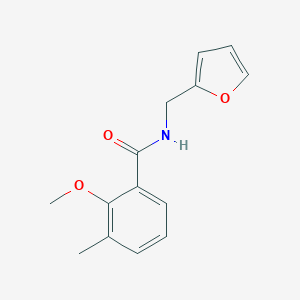![molecular formula C23H28ClN3O3 B244091 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell signaling, and its inhibition has shown therapeutic potential in various B-cell malignancies.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and Bruton's agammaglobulinemia tyrosine kinase (BTK). This leads to the activation of various signaling pathways involved in B-cell proliferation and survival. 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and downstream pathways.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to have other biochemical and physiological effects. For example, 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been reported to inhibit the proliferation of T-cells and natural killer (NK) cells, which may have implications for its use in combination therapies. 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is its high selectivity for BTK compared to other kinases, which reduces the risk of off-target effects. 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide also has good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, which are also characterized by dysregulated B-cell signaling. Another direction is the use of 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in combination with other targeted therapies or chemotherapy agents to enhance its efficacy. Finally, the development of more potent and selective BTK inhibitors with longer half-lives may further improve the clinical utility of this class of drugs.
Synthesemethoden
The synthesis of 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of a piperazine ring, introduction of a chloro substituent, and coupling with a benzamide moiety. The final product is obtained after purification and characterization by various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has shown potent inhibition of BTK activity and downstream signaling pathways, resulting in decreased cell proliferation and survival. 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has also demonstrated synergistic effects with other targeted therapies and chemotherapy agents.
Eigenschaften
Molekularformel |
C23H28ClN3O3 |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
3-chloro-4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-16(2)14-22(28)27-12-10-26(11-13-27)19-7-5-18(6-8-19)25-23(29)17-4-9-21(30-3)20(24)15-17/h4-9,15-16H,10-14H2,1-3H3,(H,25,29) |
InChI-Schlüssel |
LSGZLYKCQSYMEO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Kanonische SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244027.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B244031.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B244033.png)